3-(2,5-Dimethylpyrrolidin-1-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11/h9-12H,3-8H2,1-2H3 |
InChI Key |
QQRILNLFDBBTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C2CCCNC2)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 2,5 Dimethylpyrrolidin 1 Yl Piperidine and Analogous Systems
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine, the most logical disconnection is at the C-N bond between the piperidine (B6355638) and pyrrolidine (B122466) rings. This leads to two primary synthons: a 3-aminopiperidine derivative (or a suitable precursor) and a 2,5-disubstituted pyrrolidine derivative.
Key Disconnection Approaches:
C-N Bond Disconnection: This is the most direct approach, breaking the molecule into a piperidine and a pyrrolidine fragment. This strategy is the foundation for methods like direct N-alkylation and reductive amination.
Piperidine Ring Disconnection: This involves breaking the piperidine ring, suggesting a synthesis that forms this ring in a later step, with the 2,5-dimethylpyrrolidinyl moiety already attached to a precursor chain.
Pyrrolidine Ring Disconnection: Similarly, the pyrrolidine ring can be disconnected, implying its formation from an acyclic precursor that is already linked to the piperidine ring.
These retrosynthetic pathways suggest that the synthesis can be approached by either coupling two pre-existing heterocyclic rings or by constructing one ring onto the other.
Direct Alkylation Approaches for Amine Linkages
Direct alkylation is a common method for forming C-N bonds and can be applied to the synthesis of this compound by reacting a nucleophilic amine with an electrophilic alkylating agent.
In this approach, a 3-substituted piperidine derivative with a leaving group is reacted with 2,5-dimethylpyrrolidine (B123346). The piperidine ring acts as the electrophile.
Reaction Scheme: A typical reaction would involve a 3-halopiperidine or a piperidine-3-yl triflate and 2,5-dimethylpyrrolidine in the presence of a base to neutralize the acid formed during the reaction.
Challenges: Potential challenges include the formation of quaternary ammonium (B1175870) salts through over-alkylation and side reactions such as elimination, especially with hindered bases or substrates. The stereochemistry at the 2 and 5 positions of the pyrrolidine ring needs to be controlled in the starting material.
Conversely, the piperidine ring can act as the nucleophile. This involves the reaction of 3-aminopiperidine with a 2,5-disubstituted pyrrolidine derivative bearing a leaving group. However, a more common approach involves reacting 3-aminopiperidine with a precursor to the pyrrolidine ring, such as a 1,4-dihaloalkane.
Reaction Scheme: 3-Aminopiperidine can be reacted with a derivative like 2,5-dichlorohexane in a double nucleophilic substitution to form the pyrrolidine ring directly onto the piperidine nitrogen.
Considerations: This method requires careful control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization. The stereochemistry of the dimethylpyrrolidine ring would be established during the cyclization step.
Recent advancements have also explored decarboxylative N-alkylation of cyclic α-amino acids with alcohols, catalyzed by ruthenium and iron complexes, as a sustainable route to N-alkylated piperidines and pyrrolidines researchgate.net.
Reductive Amination Pathways for Secondary Amine Formation
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds, particularly for secondary and tertiary amines. nih.govresearchgate.net This two-step, often one-pot, process involves the initial formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by reduction to the corresponding amine. nih.govresearchgate.net
To synthesize this compound, reductive amination can be employed by reacting a piperidine derivative with a pyrrolidine derivative.
Reactants: The reaction can be performed between 3-aminopiperidine and 2,5-hexanedione, which would first form the pyrrolidine ring via a Paal-Knorr synthesis, followed by reductive amination. A more direct approach involves reacting 2,5-dimethylpyrrolidine with a piperidin-3-one derivative.
Reducing Agents: A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity for iminium ions over ketones and aldehydes. Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable method. researchgate.net
Advantages: This method is often high-yielding and avoids the use of harsh alkylating agents. It is also amenable to a wide range of substrates. Iridium-catalyzed transfer hydrogenation has been shown to be effective for the reductive amination of diketones with anilines to form N-aryl-substituted pyrrolidines mdpi.com.
| Reactants | Reducing Agent | Product | Reference |
| Amine + Aldehyde/Ketone | H₂, Pd/C | Secondary/Tertiary Amine | researchgate.net |
| Amine + Aldehyde/Ketone | NaBH₃CN | Secondary/Tertiary Amine | researchgate.net |
| Amine + Aldehyde/Ketone | NaBH(OAc)₃ | Secondary/Tertiary Amine | researchgate.net |
| Diketone + Aniline | Iridium Catalyst | N-Aryl-substituted pyrrolidine | mdpi.com |
Cyclization Reactions in Nitrogen Heterocycle Construction
An alternative to coupling two pre-formed rings is to construct one of the heterocyclic rings as a key step in the synthesis.
Piperidine Ring Formation: A precursor containing the 2,5-dimethylpyrrolidinyl moiety attached to a suitable acyclic chain can undergo intramolecular cyclization to form the piperidine ring. For instance, an intramolecular reductive amination of an amino-aldehyde or amino-ketone can be employed nih.govbeilstein-journals.org. Another approach is the intramolecular cyclization of amines and alkenes beilstein-journals.org.
Pyrrolidine Ring Formation: The Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, is a classic method for constructing pyrrolidine rings. In this context, 3-aminopiperidine could be reacted with 2,5-hexanedione to yield the target molecule. Various methods for pyrrolidine synthesis have been developed, including transition-metal-free direct δ-amination of sp³ C-H bonds and Lewis acid-mediated reductive hydroamination cascades of enynyl amines organic-chemistry.orgorganic-chemistry.org. One-pot syntheses from halogenated amides have also been reported as an efficient route to both piperidines and pyrrolidines mdpi.com.
| Reaction Type | Precursors | Heterocycle Formed | Reference |
| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Piperidine/Pyrrolidine | nih.govbeilstein-journals.org |
| Paal-Knorr Synthesis | Primary amine + 1,4-dicarbonyl | Pyrrolidine | N/A |
| Intramolecular C-H Amination | Alkyl azides | Pyrrolidine | organic-chemistry.org |
| Reductive Hydroamination | Enynyl amines | Pyrrolidine/Piperidine | organic-chemistry.org |
| One-pot from Halogenated Amides | Halogenated Amide | Piperidine/Pyrrolidine | mdpi.com |
Intramolecular Cyclization Methods
Intramolecular cyclization is a powerful strategy for constructing heterocyclic rings, including the piperidine core. One notable approach involves the cyclization of unsaturated amines to form 3-functionalized piperidines. A highly efficient, one-pot synthesis for 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amine precursors. nih.govacs.orgacs.org This method facilitates the nucleophilic installation of an azide group, which can serve as a versatile synthetic handle for further transformations, including reduction to a primary amine. acs.org This strategy is particularly valuable as it provides a modular route to 3-amino and 3-amidopiperidines, which are crucial intermediates for the synthesis of more complex molecules. nih.govacs.org The regioselectivity of this transformation notably yields the anti-Markovnikov adduct, complementing other olefin amino functionalization methods. acs.orgacs.org
Multi-component Reaction Strategies (e.g., Mannich-type condensations for related piperidines)
Multi-component reactions (MCRs) offer an efficient means of synthesizing highly functionalized piperidines in a single step from simple starting materials. taylorfrancis.com These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. researchgate.net Pseudo five-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates can produce substituted piperidines under mild conditions. researchgate.net
The Mannich reaction is a classic example of a multi-component condensation used to form 4-piperidones, which are versatile precursors to other piperidine derivatives. sciencemadness.orgdtic.mil This reaction typically involves the condensation of an amine, an aldehyde (like formaldehyde), and a ketone with two active hydrogen atoms. jofamericanscience.org Using glacial acetic acid as a solvent has been shown to improve yields and simplify the isolation of pure products compared to traditional aqueous or alcoholic media. sciencemadness.org The resulting piperidone structures can then be further modified to introduce desired functionalities. sciencemadness.org
Asymmetric Synthesis and Stereocontrol in Related Chiral Heterocycles
Given that this compound contains multiple stereocenters, achieving stereocontrol is a critical aspect of its synthesis. Asymmetric strategies are essential for producing specific, enantiomerically pure isomers.
Enantioselective Catalysis for Pyrrolidine and Piperidine Ring Formation
Enantioselective catalysis provides a direct route to chiral pyrrolidine and piperidine rings. Chiral 2-substituted pyrrolidines and piperidines can be synthesized from ω-chloroketones using transaminase enzymes, which catalyze the stereoselective transfer of an amino group. acs.org This biocatalytic approach can achieve high enantiomeric excess (>95%) for both enantiomers by selecting the appropriate enzyme. acs.org
For the synthesis of chiral 3-substituted piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed. acs.orgsnnu.edu.cn This method couples aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine derivative to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.orgsnnu.edu.cn Another powerful strategy involves interrupting the Hofmann-Löffler-Freytag (HLF) reaction with a chiral copper catalyst to achieve a highly enantioselective δ C-H cyanation of acyclic amines, providing access to enantioenriched δ-amino nitriles that can be converted into chiral piperidines. nih.gov
| Heterocycle | Catalytic System | Starting Materials | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2-Substituted Piperidines | Transaminase (biocatalyst) | ω-chloroketones | Up to 90% | >99.5% | acs.org |
| 3-Substituted Tetrahydropyridines | Rh-catalyst | Arylboronic acids, Pyridine | High | Excellent | acs.orgsnnu.edu.cn |
| δ-Amino Nitriles (Piperidine Precursors) | Chiral Cu catalyst | Acyclic amines | - | High | nih.gov |
| β-Hydroxy Piperidines | s-BuLi / (-)-sparteine | N-Boc pyrrolidine | - | 97:3 er | acs.org |
Diastereoselective Control in Ring Formation and Substitution
Controlling the relative stereochemistry between multiple substituents on the heterocyclic rings is achieved through diastereoselective reactions. For instance, the synthesis of highly functionalized piperidines can be controlled to produce specific diastereoisomers. A wet picric acid-catalyzed reaction has been used for the diastereoselective synthesis of highly functionalized syn-piperidine derivatives. taylorfrancis.com
The diastereoselective reductive cyclization of amino acetals, which are themselves prepared from a nitro-Mannich reaction, can control the stereochemistry of the final piperidine product. nih.gov Furthermore, the dearomatization and hydrogenation of substituted fluoropyridines using a rhodium(I) complex can generate all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov In the formation of oxygenated piperidines, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides a route to densely substituted products with controlled relative stereochemistry. figshare.com
Functionalization of Pre-formed Heterocyclic Cores
Once the fundamental heterocyclic rings are formed, they can be further modified. A key step in synthesizing the target molecule would be the formation of the C-N bond between the 3-position of the piperidine ring and the nitrogen of the 2,5-dimethylpyrrolidine ring. More broadly, functionalizing the nitrogen atom of a pre-formed piperidine is a common and crucial synthetic step.
Substitution Reactions on Nitrogen Centers within Piperidine Rings
The N-arylation of piperidines is a well-established transformation, most commonly achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. tandfonline.com This reaction creates a bond between the piperidine nitrogen and an aryl or heteroaryl group, typically starting from an aryl halide. acsgcipr.org Palladium catalysts are frequently used, often in combination with specialized phosphine (B1218219) or carbene ligands to enhance reactivity. tandfonline.comacsgcipr.org Copper-catalyzed methods, related to the Ullmann coupling, are also prominent for these C-N bond formations. tandfonline.com These reactions are versatile and can be applied to a wide range of substrates, including base-sensitive heteroaryl halides. nih.gov
| Reaction Type | Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) with phosphine/carbene ligands | Piperidine + Aryl/Heteroaryl Halides (or sulfonates) | Widely used for sp2 C-N bond formation; high functional group tolerance. | tandfonline.comacsgcipr.org |
| Ullmann Coupling | Copper catalyst with supporting ligands | Piperidine + Aryl Halides | A classic method for N-arylation, often requiring higher temperatures. | tandfonline.com |
| Nickel-Catalyzed Amination | Nickel(0) with 2,2′-bipyridine ligand | Piperazine + Aryl Chlorides | Effective for selective mono-arylation of cyclic diamines. | researchgate.net |
| Cobalt-Catalyzed Arylation | CoCl₂ / TMCD | N-Boc 3-iodopiperidine + Aryl Grignard Reagents | Used for C-arylation at the 3-position, not N-arylation, but demonstrates functionalization of the ring. | nih.gov |
Strategies for Modifying Alkyl Substituents
The modification of alkyl substituents on the core structure of this compound and its analogs is a key aspect of structure-activity relationship (SAR) studies in medicinal chemistry. These modifications can influence the compound's potency, selectivity, and pharmacokinetic profile. Strategies for altering these alkyl groups can be broadly categorized into two main approaches: de novo synthesis incorporating the desired alkyl groups and post-synthetic modification of a pre-existing scaffold.
A primary method for introducing variability in the alkyl substituents on the pyrrolidine ring is through the selection of appropriately substituted starting materials in a de novo synthesis. The Paal-Knorr synthesis, a classic method for constructing pyrrole rings, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. By using substituted 1,4-diketones, one can generate pyrrole precursors with different alkyl groups at the 2 and 5 positions. These pyrroles can then be reduced to the corresponding pyrrolidines. For instance, reacting a primary amine with hexane-2,5-dione will yield a 2,5-dimethylpyrrole, which upon reduction gives 2,5-dimethylpyrrolidine. To introduce different alkyl groups, one could start with other 1,4-diketones.
Reductive amination is a versatile and widely used method for the formation of C-N bonds and is highly effective in synthesizing substituted piperidines and pyrrolidines. harvard.edumdpi.com This strategy can be employed to construct the 3-(pyrrolidin-1-yl)piperidine core and to introduce or modify alkyl substituents. For example, the reaction of a suitably protected 3-aminopiperidine with a 1,4-diketone, followed by reductive cyclization, can form the desired 2,5-dialkylpyrrolidine ring directly attached to the piperidine. The choice of the 1,4-diketone directly determines the nature of the alkyl substituents at the 2- and 5-positions of the pyrrolidine ring.
Another powerful strategy involves the asymmetric synthesis of enantioenriched 2,5-disubstituted pyrrolidines, which can then be coupled with the piperidine ring. acs.org Methodologies starting from chiral precursors like pyroglutamic acid or employing chiral auxiliaries allow for the stereocontrolled synthesis of various cis- and trans-2,5-dialkylpyrrolidines. acs.org These enantiopure pyrrolidines can then be used in subsequent reactions, such as nucleophilic substitution or reductive amination with a piperidin-3-one derivative, to generate the final chiral 3-(2,5-dialkylpyrrolidin-1-yl)piperidine analogs.
Modification of the piperidine ring's alkyl substituents can also be achieved through various synthetic routes. The synthesis of substituted piperidines can be accomplished through the hydrogenation of corresponding pyridine precursors. nih.gov For instance, an appropriately substituted pyridine can be reduced to the corresponding piperidine, which can then be coupled with the 2,5-dimethylpyrrolidine moiety. The substituents on the starting pyridine will dictate the substitution pattern on the final piperidine ring.
The following tables outline representative strategies for modifying the alkyl substituents on the pyrrolidine and piperidine rings based on established chemical transformations.
Table 1: Modification of Pyrrolidine Alkyl Substituents via De Novo Synthesis
| Starting Material (1,4-Diketone) | Amine | Product (after reduction) | Alkyl Substituents |
| Hexane-2,5-dione | 3-Aminopiperidine derivative | This compound | 2,5-Dimethyl |
| Heptane-2,5-dione | 3-Aminopiperidine derivative | 3-(2-Ethyl-5-methylpyrrolidin-1-yl)piperidine | 2-Ethyl, 5-Methyl |
| Octane-3,6-dione | 3-Aminopiperidine derivative | 3-(2,5-Diethylpyrrolidin-1-yl)piperidine | 2,5-Diethyl |
| 1,4-Diphenylbutane-1,4-dione | 3-Aminopiperidine derivative | 3-(2,5-Diphenylpyrrolidin-1-yl)piperidine | 2,5-Diphenyl |
Table 2: Modification of Piperidine Alkyl Substituents via Reductive Amination
| Piperidine Precursor | Pyrrolidine | Reducing Agent | Product | Alkyl Substituent on Piperidine |
| N-Boc-4-methylpiperidin-3-one | 2,5-Dimethylpyrrolidine | Sodium triacetoxyborohydride | 3-(2,5-Dimethylpyrrolidin-1-yl)-4-methylpiperidine | 4-Methyl |
| N-Boc-5-ethylpiperidin-3-one | 2,5-Dimethylpyrrolidine | Sodium cyanoborohydride | 3-(2,5-Dimethylpyrrolidin-1-yl)-5-ethylpiperidine | 5-Ethyl |
| N-Boc-6-propylpiperidin-3-one | 2,5-Dimethylpyrrolidine | Sodium triacetoxyborohydride | 3-(2,5-Dimethylpyrrolidin-1-yl)-6-propylpiperidine | 6-Propyl |
Post-synthetic modifications offer an alternative route to diversify the alkyl substituents. For instance, if the initial synthesis yields a compound with a functional group amenable to further reaction, such as an ester or a ketone on either the piperidine or pyrrolidine ring, this can be converted to various alkyl groups through reactions like Grignard addition followed by reduction, or Wittig olefination followed by hydrogenation. While synthetically more challenging, these approaches can provide access to a wider range of analogs from a common intermediate.
Spectroscopic and Structural Elucidation Techniques in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine, offering profound insights into its conformational and stereochemical properties.
The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each nucleus in the molecule. The chemical shifts (δ) are highly sensitive to the molecular structure, including the conformation of the piperidine (B6355638) and pyrrolidine (B122466) rings and the orientation of the substituents.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the protons on the piperidine and pyrrolidine rings. The protons attached to carbons adjacent to the nitrogen atoms (C2 and C6 on the piperidine ring; C2 and C5 on the pyrrolidine ring) are expected to appear in the downfield region (typically δ 2.5-3.5 ppm) due to the deshielding effect of the nitrogen. chemicalbook.com The methyl protons on the pyrrolidine ring would likely appear as doublets in the upfield region (around δ 1.0-1.3 ppm). The remaining methylene (B1212753) and methine protons on both rings would resonate between δ 1.2 and 2.0 ppm. chemicalbook.com The precise chemical shifts and coupling constants would be critical for determining the relative stereochemistry and preferred conformation.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbons bonded to nitrogen (piperidine C2, C6; pyrrolidine C2, C5) are expected to have chemical shifts in the range of δ 45-65 ppm. researchgate.netresearchgate.net The piperidine C3, which is substituted, would also fall in a distinct region. The methyl carbons on the pyrrolidine ring would be found in the upfield region, typically between δ 15-25 ppm. researchgate.net The chemical shifts of the piperidine ring carbons can indicate the preferred chair conformation and whether the pyrrolidinyl substituent is in an axial or equatorial position. researchgate.netchemicalbook.com
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine C2, C6 | 2.5 - 3.2 | 47 - 58 |
| Piperidine C3 | 2.0 - 2.8 | 55 - 65 |
| Piperidine C4, C5 | 1.4 - 1.9 | 24 - 35 |
| Pyrrolidine C2, C5 | 2.8 - 3.5 | 58 - 68 |
| Pyrrolidine C3, C4 | 1.5 - 2.2 | 30 - 40 |
| Pyrrolidine CH₃ | 1.0 - 1.3 | 15 - 25 |
Note: These are predicted ranges based on data from analogous piperidine and pyrrolidine derivatives. Actual values may vary.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's detailed structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships within the molecule. For this compound, COSY would be used to trace the connectivity of protons within the piperidine ring and separately within the pyrrolidinyl substituent, confirming the spin systems of each ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and spatial relationships between protons that are close in space but not necessarily bonded. researchgate.net For this compound, NOESY could establish the relative orientation of the 2,5-dimethyl groups on the pyrrolidine ring (cis or trans). It could also reveal the conformation of the piperidine ring and the orientation of the pyrrolidinyl group by showing correlations between protons on the two different rings. researchgate.net For instance, a NOE between a proton on the piperidine ring and a methyl group on the pyrrolidine ring would provide strong evidence for a specific conformation.
The piperidine and pyrrolidine rings are not static; they undergo conformational changes. Piperidine rings typically exist in a dynamic equilibrium between two chair conformations, a process known as ring inversion. nih.gov The nitrogen atom can also undergo inversion.
Variable Temperature (VT) NMR is the primary technique used to study these dynamic processes. beilstein-journals.org At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, the exchange rate slows down. This can lead to the broadening of signals, which eventually decoalesce and sharpen into separate signals for each conformer at a sufficiently low temperature (the slow-exchange regime). rsc.org By analyzing the spectra at different temperatures, it is possible to determine the coalescence temperature and calculate the activation energy barrier (ΔG‡) for the conformational exchange process, providing valuable thermodynamic information about the molecule's flexibility. nih.govbeilstein-journals.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. researchgate.netnih.gov
For this compound, the spectra would be dominated by vibrations of the alkyl groups. Key expected vibrational modes include:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. nih.gov
C-H Bending: Scissoring and rocking vibrations of the CH₂ groups would appear in the 1400-1470 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds of the tertiary amines are typically found in the 1000-1250 cm⁻¹ region. These bands can be useful for confirming the presence of the piperidine and pyrrolidine nitrogen atoms.
Ring Vibrations: The "breathing" modes of the piperidine and pyrrolidinyl rings would appear in the fingerprint region (below 1500 cm⁻¹).
The positions of these bands can be influenced by the molecule's conformation. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. nih.govnih.gov
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| CH₂ Bending (Scissoring) | 1400 - 1470 | FT-IR, Raman |
| C-N Stretch (Tertiary Amine) | 1000 - 1250 | FT-IR, Raman |
| C-C Stretch | 800 - 1200 | FT-IR, Raman |
X-ray Crystallography for Solid-State Conformation and Absolute Configuration (as demonstrated for related piperidine derivatives)
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. For a complex molecule like this compound, this technique can unambiguously establish several key structural features.
Solid-State Conformation: X-ray analysis of related piperidine derivatives consistently shows that the piperidine ring adopts a chair conformation. researchgate.netnih.govnih.gov This technique would confirm the chair conformation for the target molecule and precisely determine bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com
Relative and Absolute Configuration: Crystallography can definitively determine the relative stereochemistry of all chiral centers. It would show whether the methyl groups on the pyrrolidinyl ring are cis or trans to each other and their orientation relative to the piperidinyl substituent. If the compound is resolved into its enantiomers and crystallized, X-ray crystallography using anomalous dispersion can also determine the absolute configuration of each stereocenter. nih.gov
Intermolecular Interactions: The crystal structure reveals how molecules are packed in the solid state, providing insight into intermolecular forces such as hydrogen bonding (if applicable) and van der Waals interactions that stabilize the crystal lattice. nih.gov
While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled and serves as the ultimate benchmark for validating structures determined by other methods. nih.govresearchgate.net
Conformational Analysis and Stereochemical Principles of 3 2,5 Dimethylpyrrolidin 1 Yl Piperidine
Piperidine (B6355638) Ring Conformations (Chair, Boat, Twist-Boat Forms)
The six-membered piperidine ring is not planar and adopts several non-planar conformations to relieve ring strain. The most stable and well-studied of these is the chair conformation . ias.ac.in In this arrangement, carbon atoms alternate above and below a mean plane, minimizing both angle strain and torsional strain. The substituents on a chair ring can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).
Less stable conformations include the boat and twist-boat (or skew-boat) forms. researchgate.netrsc.org The boat conformation is significantly higher in energy than the chair due to torsional strain from eclipsing C-C bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is an intermediate form between two boat conformations and is generally more stable than the true boat form as it alleviates some of this flagpole interaction and torsional strain. nih.govosti.gov However, for most substituted piperidines under normal conditions, the conformational equilibrium is overwhelmingly dominated by the chair form. ias.ac.in
Table 1: General Energy Differences for Cyclohexane/Piperidine Conformers
| Conformation | Relative Energy (kcal/mol) | Key Strain Elements |
|---|---|---|
| Chair | 0 | Minimal angle and torsional strain |
| Twist-Boat | ~5-6 | Reduced torsional and flagpole strain |
| Boat | ~7-8 | Significant torsional and flagpole steric strain |
Note: Values are approximate and can vary based on substitution and solvent.
The preference for a substituent to occupy an axial or equatorial position on the piperidine chair is governed by a combination of steric and electronic factors. acs.org
Steric Hindrance : Generally, bulky substituents preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. These are destabilizing steric repulsions between an axial substituent and the axial hydrogens on the two carbons in the 3-position relative to it. For the 3-(2,5-dimethylpyrrolidin-1-yl)piperidine molecule, the 2,5-dimethylpyrrolidin-1-yl group is sterically demanding. Therefore, it will have a strong preference for the equatorial position on the piperidine ring to minimize these unfavorable 1,3-diaxial interactions.
Electronic Effects : Electronic factors such as hyperconjugation and electrostatic interactions can also influence conformational equilibrium. nih.govresearchgate.netresearchgate.net For instance, when the nitrogen atom is part of a system that increases its sp² character (e.g., N-acylation), a phenomenon known as allylic strain can force a substituent at the 2-position into an axial orientation. nih.govacs.org In the case of this compound, the nitrogen lone pair's orientation relative to the C-N bond of the substituent can have a minor influence, but the steric demand of the substituent is the dominant factor dictating an equatorial preference.
The different conformations of the piperidine ring are in dynamic equilibrium, rapidly interconverting at room temperature through a process known as ring inversion or "ring flipping." During this process, a chair conformation converts to another chair conformation where all axial positions become equatorial and vice versa. This inversion proceeds through higher-energy intermediates like the twist-boat. nih.gov
The energy barrier for this interconversion in piperidine itself is approximately 10-11 kcal/mol. The presence of the bulky equatorial 3-(2,5-dimethylpyrrolidin-1-yl) substituent would mean that the equilibrium lies heavily in favor of the conformer where this group is equatorial. The alternative chair conformation, with this large group in the axial position, would be significantly destabilized by severe 1,3-diaxial steric clashes, making its population at equilibrium negligible. Quantum mechanics calculations on related N-acylpiperidines have shown that a twist-boat conformation can be around 1.5 kcal/mol less favorable than the most stable chair form. nih.gov
Pyrrolidine (B122466) Ring Conformations (Envelope, Twist Forms)
The five-membered pyrrolidine ring is also non-planar, adopting puckered conformations to relieve the torsional strain that would be present in a planar structure. wikipedia.org The two most common low-energy conformations are the envelope and the twist (or half-chair) forms. nih.govlibretexts.org
Envelope Conformation : In this form, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling a sealed envelope with its flap up or down. libretexts.org
Twist Conformation : In the twist form, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. nih.gov
The energy difference between these forms is very small, and the ring undergoes a rapid process of "pseudorotation," where the pucker moves around the ring. nih.gov
Substituents on the pyrrolidine ring can restrict this pseudorotation and create a preferred, locked conformation. nih.govresearchgate.net The presence of the two methyl groups at the C2 and C5 positions in this compound has a profound impact on the ring's pucker.
To minimize steric strain, these methyl groups will strongly prefer to occupy pseudo-equatorial positions on the puckered ring. This steric constraint significantly influences the conformational equilibrium. The relative stereochemistry of the methyl groups (cis or trans) is crucial:
Trans-(2R,5R) or (2S,5S)-dimethylpyrrolidine : The two methyl groups are on opposite sides of the ring. To place both groups in pseudo-equatorial positions, the ring is likely to adopt a specific twist conformation.
Cis-(2R,5S)-dimethylpyrrolidine (a meso compound) : The two methyl groups are on the same side of the ring. This arrangement may lead to a different preferred twist or an envelope conformation to accommodate the substituents, though achieving a low-energy state where both are pseudo-equatorial is more challenging and may introduce more ring strain compared to the trans isomer.
Studies on substituted prolines have shown that stereoelectronic factors from substituents significantly influence the puckering of the pyrrolidine ring. nih.govnih.gov For 2,5-dialkyl substituted pyrrolidines, steric factors are dominant, locking the ring into a conformation that maximizes the distance between the substituents.
Inter-Ring Conformational Interactions and Rotational Dynamics
Rotation around this C-N bond is subject to a rotational energy barrier. The barrier height is influenced by steric interactions between the hydrogen atoms on the piperidine ring (at C2 and C4) and the substituents on the pyrrolidine ring (the methyl groups at C2 and C5 and the adjacent ring hydrogens). The preferred rotational conformer (rotamer) will be the one that minimizes these steric clashes.
Given that the pyrrolidinyl group is in the equatorial position on the piperidine chair, the rotational preference will likely orient the pyrrolidine ring to minimize interactions with the piperidine ring itself. The locked conformation of the dimethyl-substituted pyrrolidine ring will present a specific steric profile, leading to a more defined and higher rotational barrier compared to an unsubstituted pyrrolidine. The most stable rotamer would likely position the bulky methyl groups away from the piperidine ring structure.
Diastereomeric and Enantiomeric Considerations
This compound is a chiral molecule with multiple stereocenters, leading to the possibility of several stereoisomers.
Piperidine Ring : The C3 carbon is a stereocenter, which can have an (R) or (S) configuration.
Pyrrolidine Ring : The C2 and C5 carbons are stereocenters. This gives rise to three possibilities for the 2,5-dimethyl substitution pattern:
(2R, 5R) : A trans isomer.
(2S, 5S) : The enantiomer of the above, also trans.
(2R, 5S) : A cis isomer, which is a meso compound due to an internal plane of symmetry.
Combining these possibilities results in multiple diastereomers. For instance, using the trans-(2R,5R)-dimethylpyrrolidine moiety, two diastereomers can be formed:
(3R)-1-(piperidin-3-yl)-(2R,5R)-2,5-dimethylpyrrolidine
(3S)-1-(piperidin-3-yl)-(2R,5R)-2,5-dimethylpyrrolidine
These two molecules are diastereomers of each other. Each of these diastereomers has a corresponding enantiomer: the enantiomer of (3R, 2R, 5R) is (3S, 2S, 5S), and the enantiomer of (3S, 2R, 5R) is (3R, 2S, 5S).
If the cis-(2R,5S)-dimethylpyrrolidine (meso) moiety is used, combining it with the chiral piperidine C3 center also results in a pair of enantiomers: (3R, 2R, 5S) and (3S, 2S, 5R). The specific stereochemistry of the molecule will dictate the precise conformational preferences and, ultimately, its interaction with other chiral molecules. researchgate.netnih.gov
Relative Stereochemistry of the Dimethylpyrrolidine Moiety
The pyrrolidine ring is not planar and adopts puckered conformations, typically described as envelope (Cs symmetry) or twist (C2 symmetry), to alleviate torsional strain. The presence of the methyl groups influences the preferred puckering of the ring and the energetic barrier to interconversion between different puckered forms.
cis-2,5-Dimethylpyrrolidine: In the cis configuration, the two methyl groups can both occupy pseudo-equatorial positions in certain envelope or twist conformations, which is generally sterically favorable. However, depending on the specific pucker, one methyl group might be forced into a more sterically demanding pseudo-axial orientation. The most stable conformations will seek to minimize the steric interactions between the methyl groups and with the rest of the molecule.
trans-2,5-Dimethylpyrrolidine: In the trans isomer, one methyl group will be on the "up" face of the ring and the other on the "down" face. This arrangement can lead to different conformational preferences compared to the cis isomer. The ring will pucker to place the methyl groups in positions that minimize steric strain, which often involves a balance between pseudo-equatorial and pseudo-axial placements.
The relative stability of the cis and trans isomers is influenced by the interplay of steric and electronic effects. Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance between the two methyl groups.
| Isomer | Relative Orientation of Methyl Groups | Predominant Conformer Characteristics | Relative Thermodynamic Stability |
| cis-2,5-Dimethylpyrrolidine | Same face of the ring | Tends to adopt conformations with both methyls in pseudo-equatorial positions to minimize steric strain. | Generally less stable |
| trans-2,5-Dimethylpyrrolidine | Opposite faces of the ring | One methyl group is pseudo-axial and the other is pseudo-equatorial in the most stable conformations. | Generally more stable |
Stereochemical Influence of the Linkage to the Piperidine Ring
The linkage of the 2,5-dimethylpyrrolidin-1-yl group to the 3-position of the piperidine ring introduces further stereochemical complexity. The piperidine ring itself typically adopts a chair conformation to minimize angle and torsional strain. The substituent at the 3-position can occupy either an axial or an equatorial position.
The preferred orientation of the dimethylpyrrolidinyl substituent is governed by a balance of steric and electronic factors.
Equatorial Preference: Generally, large substituents on a cyclohexane or piperidine ring prefer to occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Given the bulk of the 2,5-dimethylpyrrolidinyl group, it is highly likely to favor the equatorial position on the piperidine ring.
Axial Conformation: An axial orientation would lead to significant steric clashes with the axial hydrogens at the 1 and 5 positions of the piperidine ring, making this conformation energetically unfavorable.
Furthermore, the nitrogen atom of the pyrrolidine ring is a tertiary amine, and its lone pair of electrons plays a role in the conformational preferences. The orientation of the pyrrolidine ring relative to the piperidine ring around the C-N connecting bond will also be influenced by the need to minimize steric interactions between the two ring systems. The presence of the methyl groups on the pyrrolidine ring will further restrict the rotation around this bond.
| Piperidine Conformer | Position of Dimethylpyrrolidinyl Group | Key Steric Interactions | Relative Energy |
| Chair | Equatorial | Minimized steric interactions. | Lower (more stable) |
| Chair | Axial | Significant 1,3-diaxial interactions with axial hydrogens. | Higher (less stable) |
| Twist-Boat | - | Generally higher in energy than the chair conformation. | Highest (least stable) |
The stereochemistry of the dimethylpyrrolidine moiety also influences the interaction with the piperidine ring. For instance, a cis-2,5-dimethylpyrrolidinyl group with both methyls pointing towards the piperidine ring would create a more sterically hindered environment than a trans isomer where one methyl group is directed away.
Solvent Effects on Conformational Preferences and Dynamics
Non-polar Solvents: In non-polar solvents, intramolecular steric and electronic effects are the dominant factors determining conformational preferences. The conformer that minimizes steric hindrance and has favorable intramolecular interactions will be favored.
Polar Solvents: In polar solvents, conformers with a larger net dipole moment will be preferentially stabilized through dipole-dipole interactions with the solvent molecules. This could potentially lead to a shift in the conformational equilibrium towards a conformer that might be less stable in the gas phase or in a non-polar solvent. For example, if an axial conformer of a substituted piperidine were to have a higher dipole moment, its population could increase in a polar solvent. d-nb.info However, for a bulky substituent like dimethylpyrrolidinyl, the steric barrier to adopting an axial position is likely to be substantial, and a significant shift may not be observed.
Computational studies on fluorinated piperidines have shown that increasing solvent polarity can favor more polar conformers. d-nb.infonih.gov For instance, an axial conformer of a fluorinated piperidine can become more stable with increasing solvent polarity. d-nb.info While the electronic effects of fluorine are different from those of a dimethylpyrrolidinyl group, the principle of solvent stabilization of polar conformers remains applicable.
| Solvent Polarity | Expected Effect on Conformational Equilibrium | Primary Driving Force |
| Low (e.g., Hexane) | Favors the conformer with the lowest intrinsic energy (likely the equatorial chair). | Intramolecular steric and electronic effects. |
| High (e.g., Water, DMSO) | May slightly increase the population of more polar conformers. | Solvation and stabilization of the molecular dipole moment. |
Following a comprehensive search for scholarly articles and computational data, it has been determined that there are no publicly available research findings specifically detailing the computational and theoretical chemistry investigations for the compound “this compound” that align with the requested outline.
The search for data pertaining to Density Functional Theory (DFT) applications, including the use of B3LYP functionals, basis set selections, and geometry optimization for this specific molecule, did not yield any relevant studies. Similarly, inquiries into its molecular orbital theory, including analyses of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, returned no specific results for "this compound".
While general computational methodologies and studies on other piperidine or pyrrolidine derivatives are available, the strict requirement to focus solely on "this compound" prevents the inclusion of such related but non-specific information. Therefore, the creation of an article with detailed research findings and data tables as per the provided structure is not possible based on the currently accessible scientific literature.
Computational and Theoretical Chemistry Investigations
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are highly effective for predicting spectroscopic properties. researchgate.net These theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structures.
For 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine, DFT can be used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The process involves optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with experimental data can help assign specific peaks to individual atoms and confirm the relative stereochemistry of the chiral centers. The accuracy of these predictions depends on the choice of the functional and basis set. nih.govmdpi.com
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net After geometry optimization, a frequency calculation yields the harmonic vibrational modes. The resulting frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. nist.gov Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. researchgate.net These calculations help in assigning specific absorption bands to the stretching and bending motions of functional groups, such as C-H, C-N, and C-C bonds within the piperidine (B6355638) and pyrrolidine (B122466) rings. nih.govamanote.com
| Vibrational Mode | Experimental Frequency (IR) | Calculated Frequency (B3LYP/6-31G(d)) researchgate.net | Assignment |
|---|---|---|---|
| N-H Stretch | 3255 | 3350 (unscaled) | Stretching of the N-H bond |
| CH₂ Asymmetric Stretch | 2977 | 2967 (unscaled) | Asymmetric stretching of C-H bonds in methylene (B1212753) groups |
| CH₂ Symmetric Stretch | 2924 | 3058 (unscaled) | Symmetric stretching of C-H bonds in methylene groups |
| CH₂ Bending | < 1500 | < 1500 (unscaled) | Scissoring/wagging/twisting of methylene groups |
Note: Calculated values are for the parent piperidine molecule and are illustrative of the methodology. Specific values for the title compound would require dedicated calculations. researchgate.net
Theoretical Insights into Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that control reaction rates. core.ac.uk For reactions involving this compound, such as its synthesis or subsequent functionalization, quantum chemical calculations can provide a detailed picture of the reaction pathway.
For example, in the synthesis of piperidines via intramolecular cyclization, theoretical calculations can map the potential energy surface of the ring-closing step. acs.orgresearchgate.net This involves locating the geometry of the transition state (a first-order saddle point on the potential energy surface) and calculating the activation energy barrier. This information helps to understand the factors governing the reaction's feasibility and stereoselectivity. acs.orgnih.gov
Similarly, for reactions like N-alkylation at the piperidine nitrogen, computational models can predict the transition state structure and compare the activation energies for the introduction of different alkyl groups. researchgate.net These calculations can reveal subtle electronic and steric effects that influence reactivity. By analyzing the geometry of the transition state, one can understand how the molecule must distort to reach the peak of the energy barrier, providing insights that can be used to design more efficient synthetic routes or to predict the outcome of competing reaction pathways. acs.org
| Reaction Type | Theoretical Insight Provided | Computational Method |
|---|---|---|
| Intramolecular Cyclization acs.orgnih.gov | Determination of ring-closing transition state, activation energy, and stereochemical outcome. | DFT (e.g., B3LYP) |
| N-Alkylation researchgate.net | Modeling of the SN2 transition state, comparison of activation barriers for different electrophiles. | DFT, MP2 |
| Reductive Amination nih.gov | Mechanism of iminium ion formation and subsequent reduction. | DFT |
| α-Lithiation core.ac.uk | Structure of pre-lithiation complex and transition state for deprotonation, role of ligands. | DFT, MP2 |
Exploration of 3 2,5 Dimethylpyrrolidin 1 Yl Piperidine As a Chiral Auxiliary or Ligand in Organic Synthesis
Design Principles for Chiral Ligands Incorporating Pyrrolidine (B122466) and Piperidine (B6355638) Moieties
The design of effective chiral ligands is predicated on a deep understanding of how molecular architecture translates into stereochemical control. For ligands incorporating both pyrrolidine and piperidine rings, several key design principles are paramount. The inherent rigidity of these saturated heterocyclic systems helps to minimize conformational ambiguity, which is crucial for effective chiral induction. differencebetween.com The stereogenic centers on these rings dictate the spatial orientation of substituents, thereby creating a chiral pocket that can selectively bind one enantiomer of a substrate or favor a specific transition state geometry.
In ligands featuring both pyrrolidine and piperidine units, the relative stereochemistry between the two rings, as well as the substitution pattern on each, is a critical design element. For a compound like 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine, the C2-symmetry of the 2,5-dimethylpyrrolidine (B123346) moiety is a well-established motif for inducing high enantioselectivity. researchgate.net This local symmetry can reduce the number of possible diastereomeric transition states, simplifying the stereochemical outcome of a reaction.
Potential Applications in Asymmetric Catalysis (General Methodologies)
The structural features of this compound suggest its potential utility in a broad range of asymmetric catalytic reactions. Chiral diamines and their derivatives are well-known to be effective ligands in numerous transformations. ucl.ac.uk
Asymmetric Hydrogenation: Chiral ligands are instrumental in the asymmetric hydrogenation of prochiral olefins, ketones, and imines. Rhodium and Iridium complexes bearing chiral diamine or phosphine-amine ligands have shown remarkable success in this area. researchgate.netacs.org The pyrrolidine-piperidine framework could serve as a robust scaffold for such catalysts, where the two nitrogen atoms coordinate to the metal center, and the chiral substituents create a selective environment for hydrogen delivery. For instance, in the hydrogenation of ketones, the ligand can facilitate the formation of a specific metal-substrate complex, leading to the preferential formation of one enantiomer of the corresponding alcohol.
Carbon-Carbon Bond Formations: Asymmetric C-C bond forming reactions are fundamental in organic synthesis. Chiral ligands based on nitrogen heterocycles have been successfully employed in reactions such as palladium-catalyzed allylic alkylations, Michael additions, and aldol (B89426) reactions. researchgate.net In a palladium-catalyzed allylic alkylation, a ligand like this compound could create a chiral pocket around the palladium-allyl intermediate, directing the nucleophilic attack to one of the two prochiral termini of the allyl moiety. The stereoelectronic properties of the ligand would be crucial in determining the enantioselectivity of the product.
The versatility of the pyrrolidine-piperidine scaffold lends itself to coordination with a variety of transition metals, each with its unique catalytic profile.
Palladium Complexes: Chiral diamine ligands are widely used in palladium-catalyzed cross-coupling and C-H activation reactions. acs.org A palladium complex of this compound could potentially catalyze enantioselective Heck reactions, Suzuki couplings, or allylic substitutions. The conformational rigidity and defined stereochemistry of the ligand would be essential for achieving high levels of asymmetric induction. researchgate.net
Rhodium Complexes: Rhodium catalysts are particularly prominent in asymmetric hydrogenation and hydroformylation reactions. Chiral rhodium-diamine complexes can effectively control the stereochemical outcome of these transformations. organic-chemistry.orgacs.org It is conceivable that a rhodium complex of the title compound could be a potent catalyst for the enantioselective reduction of functionalized olefins, leading to valuable chiral building blocks.
Gold Complexes: In recent years, gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes. Chiral gold complexes, often featuring phosphine (B1218219) or N-heterocyclic carbene ligands, have been developed for a range of enantioselective transformations. nih.govresearchgate.net While less common, chiral diamine ligands could also find application in gold-catalyzed reactions, potentially by modulating the Lewis acidity of the gold center and creating a chiral environment for nucleophilic attack on the activated substrate.
Below is a table summarizing potential applications of analogous chiral ligands in metal-catalyzed reactions, which suggests the prospective utility of this compound.
| Metal | Reaction Type | Ligand Type | Reference |
| Palladium | Allylic Alkylation | Chiral Amine-Imine | researchgate.net |
| Palladium | C(sp3)–H Arylation | Aminoquinoline Auxiliary | acs.org |
| Rhodium | Arylative Cyclization | Chiral Diene | organic-chemistry.orgacs.org |
| Rhodium | Asymmetric Hydrogenation | Chiral Bisphosphorus | nih.gov |
| Gold | [4+2] Cycloaddition | Chiral Phosphine | nih.govresearchgate.net |
Stereoelectronic Effects of the Compound's Architecture in Ligand Performance
The performance of a chiral ligand in asymmetric catalysis is governed by a subtle interplay of steric and electronic effects, collectively known as stereoelectronic effects. The specific architecture of this compound would give rise to distinct stereoelectronic properties that could be harnessed for stereocontrol.
The electron-donating nature of the two nitrogen atoms is a key electronic feature. The basicity of these nitrogens will influence the electronic properties of the metal center to which they coordinate, which in turn affects the catalytic activity. The substituents on the pyrrolidine and piperidine rings can also modulate these electronic properties through inductive effects.
From a steric perspective, the 2,5-dimethyl groups on the pyrrolidine ring would create a significant steric bias. This steric hindrance can influence the binding of the substrate and the trajectory of an incoming nucleophile, thereby dictating the stereochemical outcome of the reaction. The conformational rigidity of the fused or linked ring system is also a critical factor. The preferred conformation of the ligand-metal complex will determine the three-dimensional space available for the catalytic transformation. Computational studies on similar N-substituted piperidine and pyrrolidine derivatives have shown that the conformational preferences can be finely tuned by the nature of the substituents.
In essence, the precise arrangement of atoms in this compound would create a unique chiral environment where both the electronic communication with the metal center and the steric interactions within the catalytic pocket are finely controlled. This balance is the essence of effective asymmetric catalysis.
Advanced Chemical Reactivity and Transformation Mechanisms
Protonation Equilibria and Basicity of Nitrogen Centers within the Compound
The compound 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine possesses two nitrogen atoms, each with a lone pair of electrons, making them basic and capable of being protonated. The piperidine (B6355638) nitrogen is a secondary amine, while the pyrrolidine (B122466) nitrogen is a tertiary amine. The basicity of these nitrogen centers is influenced by several factors, including hybridization, inductive effects of the alkyl substituents, and solvation effects.
In aqueous solution, the basicity of cyclic secondary amines is generally comparable to or slightly greater than their acyclic counterparts. researchgate.net The piperidine nitrogen, being a secondary amine, is expected to be a stronger base than the tertiary pyrrolidinyl nitrogen in an aqueous medium. This is primarily due to the better solvation of the resulting secondary ammonium (B1175870) cation compared to the more sterically hindered tertiary ammonium cation. The pKa of the conjugate acid of piperidine is approximately 11.22. wikipedia.org
Conversely, the pyrrolidine nitrogen is a tertiary amine, substituted with two methyl groups and the piperidinyl group. Alkyl groups are electron-donating and increase the electron density on the nitrogen, which would be expected to increase its basicity. In the gas phase or aprotic solvents, tertiary amines are indeed more basic than secondary amines. The pKa of the conjugate acid of pyrrolidine is around 11.27. wikipedia.org However, the substitution at the 2 and 5 positions of the pyrrolidine ring can introduce steric hindrance, which can affect its basicity. nih.gov
Given these considerations, it is likely that the piperidine nitrogen is the more basic center in aqueous solution and will be preferentially protonated.
Table 1: Typical pKa Values of Parent Heterocycles
| Compound | pKa of Conjugate Acid |
|---|---|
| Piperidine | 11.22 wikipedia.org |
This table provides the pKa values for the parent heterocycles to illustrate the general basicity of these ring systems.
Nucleophilic Reactivity Profile of the Piperidine Nitrogen
The piperidine nitrogen in this compound, being a secondary amine, is expected to be a potent nucleophile. Cyclic secondary amines are known to be more nucleophilic than their corresponding primary amines for reactions with certain electrophiles. researchgate.net The lone pair of electrons on the nitrogen is readily available to attack electron-deficient centers.
The nucleophilicity of amines is a measure of the rate at which they attack an electrophile. While basicity and nucleophilicity are often correlated, they are distinct properties. masterorganicchemistry.com For amines, nucleophilicity generally increases with basicity, but steric factors can play a significant role. masterorganicchemistry.com The piperidine ring is relatively conformationally mobile, which may allow for easier access to the nitrogen's lone pair compared to more rigid systems.
The piperidine nitrogen is expected to readily participate in a variety of nucleophilic reactions, including:
N-Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Formation of Enamines: Reaction with aldehydes and ketones to form enamines, which are useful synthetic intermediates. wikipedia.org
The reactivity of the piperidine nitrogen will be influenced by the steric bulk of the 2,5-dimethylpyrrolidinyl substituent at the 3-position. This group may hinder the approach of very bulky electrophiles.
General Reactivity Patterns of Linked Saturated Heterocycles
The compound this compound is a linked bis-heterocycle. The reactivity of such systems can sometimes be influenced by through-bond or through-space interactions between the two heterocyclic rings. However, given that the two rings are fully saturated and linked by a single C-N bond, significant electronic communication between the nitrogen atoms is unlikely. Therefore, the reactivity of each ring is expected to be largely independent and characteristic of its individual structure.
Saturated heterocycles, in general, exhibit reactivity similar to their acyclic counterparts. chinesechemsoc.org The piperidine and pyrrolidine rings will undergo reactions typical of secondary and tertiary amines, respectively. Besides the nucleophilic reactions of the piperidine nitrogen, other potential transformations include:
N-Oxidation: The tertiary pyrrolidine nitrogen can be oxidized to an N-oxide.
Dehydrogenation: While less common for fully saturated systems, under harsh conditions, dehydrogenation to form the corresponding aromatic pyridinium (B92312) and pyrrolinium species could be possible. chinesechemsoc.org
Ring-Opening Reactions: Cleavage of the C-N bonds in either ring would require forcing conditions.
The presence of the 2,5-dimethyl substituents on the pyrrolidine ring could influence the regioselectivity of reactions involving this ring, although the tertiary nitrogen itself is the most likely site of reaction.
Stereochemical Implications in Proposed Reaction Pathways
The 2,5-dimethylpyrrolidine (B123346) moiety in this compound contains two stereocenters at the C2 and C5 positions. This means the pyrrolidine portion can exist as either cis or trans diastereomers. Consequently, the final compound, this compound, will also exist as different diastereomers depending on the relative stereochemistry of the methyl groups and the stereochemistry at the C3 position of the piperidine ring.
The stereochemistry of the pyrrolidinyl group is expected to have a significant influence on the stereochemical outcome of reactions occurring at the piperidine ring. The bulky and chiral pyrrolidinyl substituent can act as a stereodirecting group, favoring the approach of reagents from the less sterically hindered face of the piperidine ring. This is a common strategy in asymmetric synthesis to achieve stereocontrol. iupac.org
For example, in a reaction involving the piperidine nitrogen, such as an alkylation or acylation, the existing stereocenters on the pyrrolidine ring could lead to diastereoselective formation of a new stereocenter if the incoming group is also chiral. Similarly, if a reaction creates a new stereocenter on the piperidine ring itself (e.g., at the C2 or C4 position), the pyrrolidinyl group could induce a preference for the formation of one diastereomer over the other.
The conformational preference of the piperidine ring (chair conformation with the pyrrolidinyl group in either an axial or equatorial position) will also play a crucial role in determining the stereochemical outcome of reactions. The interplay between the stereochemistry of the pyrrolidine ring and the conformational dynamics of the piperidine ring will be a key factor in any stereocontrolled transformations of this molecule.
Future Research Directions and Methodological Advances
Development of Novel Stereoselective Synthetic Pathways for Related Compounds
The synthesis of complex N-heterocycles like 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine and its analogs remains a challenging area of organic chemistry. nih.gov While various methods exist for constructing piperidine (B6355638) and pyrrolidine (B122466) rings, the development of highly efficient and stereoselective pathways is a continuous pursuit. mdpi.commdpi.com Future research will likely focus on asymmetric methodologies that allow for precise control over the multiple stereocenters inherent in this class of molecules.
Promising avenues for exploration include:
Asymmetric Catalysis : The use of rhodium-catalyzed asymmetric carbometalation of dihydropyridines presents a powerful strategy for accessing enantioenriched 3-substituted piperidines. snnu.edu.cn This approach could be adapted to synthesize analogs of this compound with high enantioselectivity.
Kinetic Resolution : Catalytic kinetic resolution has proven effective for obtaining enantioenriched disubstituted piperidines. nih.gov This technique could be applied to racemic mixtures of precursors to isolate specific stereoisomers of the target compound.
[3+2] Cycloaddition Reactions : Diastereoselective 1,3-dipolar cycloadditions between azomethine ylides and various dipolarophiles are a robust method for constructing densely substituted pyrrolidine rings. nih.govresearchgate.net Investigating novel cycloaddition strategies could lead to more efficient and versatile syntheses of the 2,5-dimethylpyrrolidine (B123346) moiety.
| Synthetic Strategy | Description | Potential Advantages for Related Compounds |
|---|---|---|
| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed reaction of boronic acids with partially reduced pyridines to form 3-substituted tetrahydropyridines. snnu.edu.cn | High enantioselectivity, broad functional group tolerance, and access to clinically relevant scaffolds. snnu.edu.cn |
| Catalytic Kinetic Resolution | Enantioselective acylation of racemic disubstituted piperidines using chiral hydroxamic acids and N-heterocyclic carbene catalysts. nih.gov | Provides access to enantioenriched amines with high selectivity factors; useful when enantioselective synthesis is limited. nih.gov |
| 1,3-Dipolar Cycloaddition | Reaction of in situ generated azomethine ylides with alkenes to yield highly substituted pyrrolidines. nih.gov | Can generate up to four stereogenic centers simultaneously with high regio- and diastereoselectivity. nih.gov |
| One-Pot Tandem Protocol | Conversion of halogenated amides into piperidines and pyrrolidines through amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.com | Metal-catalyst-free, mild reaction conditions, and convenient for a variety of N-substituted heterocycles. mdpi.com |
Advanced Computational Modeling of Complex Conformational Dynamics and Intermolecular Interactions
The conformational flexibility of both the piperidine and pyrrolidine rings in this compound presents a significant challenge and opportunity for computational chemistry. Understanding its conformational landscape is crucial for predicting its biological activity and designing related molecules.
Future computational studies will likely employ sophisticated techniques to model its behavior:
Molecular Dynamics (MD) Simulations : MD simulations can provide detailed insights into the stability of different conformers and the dynamics of their interconversion. These simulations are crucial for understanding how the compound interacts with biological targets like proteins and ion channels. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models, researchers can establish correlations between the 2D and 3D structural features of related piperidine derivatives and their biological activities. nih.govmdpi.com This approach can guide the design of new compounds with enhanced potency and selectivity.
Docking and Binding Mode Analysis : For potential therapeutic applications, molecular docking studies can predict the binding orientation of the compound within the active site of a target protein. nih.govmdpi.com Subsequent MD simulations can then be used to refine these poses and analyze the stability of the ligand-protein complex. nih.gov
| Computational Method | Application | Expected Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulations | To simulate the movement and interaction of the compound over time in a biological environment. nih.gov | Reveals stable conformations, interaction stability with target residues, and dynamic behavior. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate the chemical structure of a series of related compounds with their biological activity. nih.gov | Identifies key structural features responsible for activity, guiding the design of more potent analogs. nih.govmdpi.com |
| Molecular Docking | To predict the preferred orientation of the compound when bound to a receptor or enzyme. nih.gov | Provides a static model of the binding pose and identifies key intermolecular interactions like hydrogen bonds. mdpi.com |
| Density Functional Theory (DFT) | To study the electronic structure and reactivity of the molecule to understand reaction mechanisms. researchgate.net | Elucidates transition states and reaction pathways, aiding in the optimization of synthetic routes. researchgate.net |
Rational Design of New Catalytic Systems Based on the Compound's Intrinsic Chirality
The inherent chirality of this compound, arising from its multiple stereocenters, makes it an attractive scaffold for the development of new chiral ligands and organocatalysts. Chiral amines derived from pyrrolidine and piperidine structures are well-established in asymmetric catalysis.
Future research in this area could focus on:
Chiral Ligand Synthesis : Modifying the compound to incorporate coordinating groups (e.g., phosphines, pyridines) could yield novel ligands for transition-metal-catalyzed reactions. Chiral amine-imine ligands based on trans-2,5-disubstituted pyrrolidines have shown promise in palladium-catalyzed allylic alkylation. researchgate.netarizona.edu
Organocatalysis : Proline derivatives, which share the pyrrolidine core, are powerful organocatalysts for various asymmetric transformations, such as aldol (B89426) and Michael reactions. nih.gov The this compound scaffold could be explored as a new class of organocatalyst, potentially offering unique reactivity and selectivity.
Asymmetric Transfer Hydrogenation : Chiral diamine ligands are effective in ruthenium-catalyzed asymmetric transfer hydrogenation of imines. mdpi.com The diamine nature of this compound suggests its potential as a ligand in similar reductive processes.
| Catalytic Application | Role of the Compound | Potential Reaction Type |
|---|---|---|
| Transition Metal Catalysis | As a chiral ligand for metals like Palladium (Pd), Rhodium (Rh), or Iridium (Ir). snnu.edu.cnresearchgate.netarizona.edu | Asymmetric allylic alkylation, asymmetric hydrogenation, cross-coupling reactions. snnu.edu.cnarizona.edumdpi.com |
| Organocatalysis | As a primary or secondary amine catalyst. nih.gov | Asymmetric aldol reactions, Michael additions, Mannich reactions. nih.gov |
| Phase Transfer Catalysis | As a chiral phase transfer catalyst. | Asymmetric alkylations and conjugate additions under biphasic conditions. |
Exploration of Molecular Recognition Principles via Advanced Biophysical Chemistry Techniques
Understanding how this compound interacts with biological macromolecules is fundamental to elucidating its mechanism of action and potential therapeutic relevance. Advanced biophysical techniques can provide quantitative data on binding affinity, thermodynamics, and kinetics.
Future directions for biophysical studies include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify binding events and map the parts of the molecule that are in close contact with a protein receptor, even for weak interactions.
Isothermal Titration Calorimetry (ITC) : ITC can directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR) : SPR is a powerful tool for studying the kinetics of binding and dissociation (kon and koff rates) in real-time, offering deep insights into the dynamics of molecular recognition.
| Biophysical Technique | Information Obtained | Application in Studying the Compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding epitope mapping, structural changes upon binding, weak affinity interactions. | To identify which parts of the molecule are crucial for binding to a biological target. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | To fully characterize the thermodynamics driving the molecular recognition process. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), and binding affinity (Kd). | To analyze the rates of association and dissociation with a target immobilized on a sensor surface. |
| X-ray Crystallography | High-resolution 3D structure of the compound in complex with its target. | To visualize the precise atomic-level interactions and binding mode. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
